molecular formula C10H12NO5P B5073869 3-dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one

3-dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one

Cat. No.: B5073869
M. Wt: 257.18 g/mol
InChI Key: KQLBAOVWFGJPDM-UHFFFAOYSA-N
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Description

3-Dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one typically involves the reaction of indole derivatives with phosphorylating agents under controlled conditions. One common method includes the use of dimethyl phosphite and a suitable base to facilitate the phosphorylation reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated indole derivatives with different oxidation states, while reduction can lead to the formation of reduced indole compounds .

Scientific Research Applications

3-Dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

3-Dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one is unique due to its specific phosphoryl and hydroxy functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

3-dimethoxyphosphoryl-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO5P/c1-15-17(14,16-2)10(13)7-5-3-4-6-8(7)11-9(10)12/h3-6,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLBAOVWFGJPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1(C2=CC=CC=C2NC1=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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